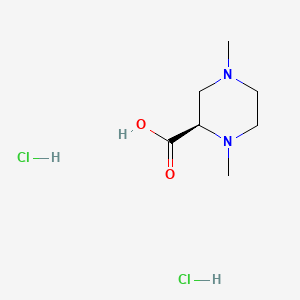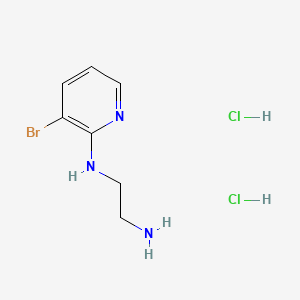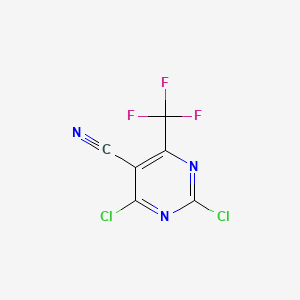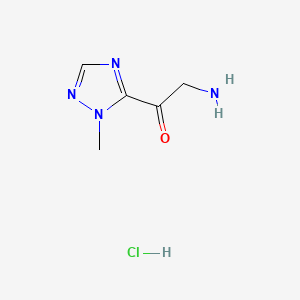![molecular formula C7H12OS B6609000 [3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol CAS No. 2866323-82-0](/img/structure/B6609000.png)
[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol, also known as this compound, is a compound with a wide range of applications in scientific research. It is used in laboratory experiments to study the biochemical and physiological effects of a variety of substances. It is also used in the synthesis of various compounds, and its mechanism of action has been studied in detail.
Applications De Recherche Scientifique
[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol has a wide range of applications in scientific research. It is used in the synthesis of various compounds, including drugs and other bioactive molecules. It is also used in the synthesis of polymers materials, such as polyurethanes. Additionally, it is used in the study of the biochemical and physiological effects of a variety of substances, such as drugs and hormones.
Mécanisme D'action
The mechanism of action of [3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol is not fully understood. However, it is believed to act as a proton donor, which can facilitate the transfer of protons between molecules. This may allow it to act as a catalyst in certain biochemical reactions. In addition, it is believed to act as a chelating agent, which can bind to metal ions and aid in their transport across cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in detail. It has been shown to have a wide range of effects on various biochemical pathways, including those involved in the metabolism of drugs and hormones. Additionally, it has been shown to have potent antioxidant and anti-inflammatory effects. It has also been shown to have an effect on the immune system, and to modulate the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. It is also non-toxic and non-irritating, making it safe to use in experiments. However, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is relatively expensive, making it difficult to use in large-scale experiments.
Orientations Futures
There are a number of potential future directions for the use of [3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol. It could be used in the synthesis of new compounds, such as drugs and other bioactive molecules. It could also be used to study the biochemical and physiological effects of a variety of substances. Additionally, it could be used to develop new polymers materials, such as polyurethanes. Finally, it could be used to develop new methods for the delivery of drugs and other substances across cell membranes.
Méthodes De Synthèse
[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol can be synthesized through a number of methods. The most common method involves the reaction of cyclobutanol with methylsulfanyl chloride in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of this compound and cyclobutylmethanol. The reaction can be further purified by the addition of sulfuric acid and distillation.
Propriétés
IUPAC Name |
(3-methylidene-1-methylsulfanylcyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-6-3-7(4-6,5-8)9-2/h8H,1,3-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOJZGYPYWAAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CC(=C)C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amine hydrochloride](/img/structure/B6608922.png)

![tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate](/img/structure/B6608931.png)



![[(1R)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine](/img/structure/B6608961.png)


![3-[4-(chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B6608991.png)

![3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride](/img/structure/B6609010.png)
![1-{[3,4'-bipyridin]-5-yl}methanamine trihydrochloride](/img/structure/B6609024.png)

